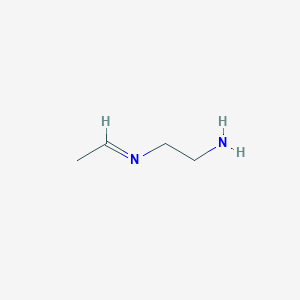
2-(Ethylideneamino)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylideneamino)ethanamine, commonly known as Ethylideneamine, is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a strong odor that is commonly used in scientific research applications. Ethylideneamine has been studied for its various biochemical and physiological effects, and its mechanism of action has been extensively researched.
Mécanisme D'action
The mechanism of action of Ethylideneamine is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic compounds. It has been shown to react with aldehydes, ketones, and other electrophilic compounds.
Biochemical and Physiological Effects:
Ethylideneamine has been studied for its various biochemical and physiological effects. It has been shown to have antimicrobial properties, which can be useful in the treatment of bacterial infections. It has also been studied for its potential use as a cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethylideneamine is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, water treatment, and corrosion inhibition. However, one of the limitations of Ethylideneamine is its strong odor, which can be unpleasant to work with in the laboratory.
Orientations Futures
There are several future directions for the study of Ethylideneamine. One potential area of research is the development of new synthetic methods for Ethylideneamine. Another area of research is the study of its potential use as a chelating agent for the removal of heavy metals from contaminated water. Additionally, further research is needed to fully understand the mechanism of action of Ethylideneamine and its potential use as a cancer therapy.
Conclusion:
In conclusion, Ethylideneamine is a versatile organic compound that has been extensively studied for its various scientific research applications. It has been shown to have antimicrobial properties, potential use as a cancer therapy, and potential use as a chelating agent for the removal of heavy metals from contaminated water. While there are some limitations to working with Ethylideneamine in the laboratory, its versatility and potential for scientific research make it an important compound to study.
Méthodes De Synthèse
Ethylideneamine can be synthesized through the reaction of ethylenediamine with acetaldehyde. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a strong odor.
Applications De Recherche Scientifique
Ethylideneamine has been extensively studied for its various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. Ethylideneamine has been studied for its potential use as a chelating agent, which can be used to remove heavy metals from contaminated water. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propriétés
Numéro CAS |
144697-33-6 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
2-(ethylideneamino)ethanamine |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5/h2H,3-5H2,1H3 |
Clé InChI |
HRHJLRPSINDGJF-UHFFFAOYSA-N |
SMILES |
CC=NCCN |
SMILES canonique |
CC=NCCN |
Synonymes |
N-ETHYLIDENEETHYLENEDIAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
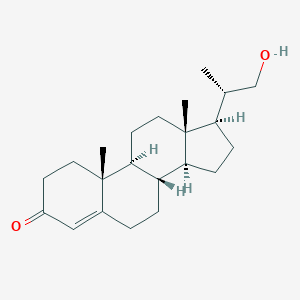
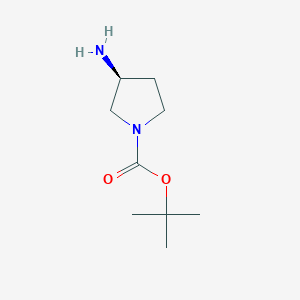
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
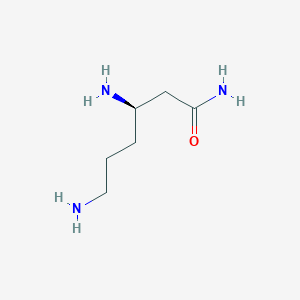
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
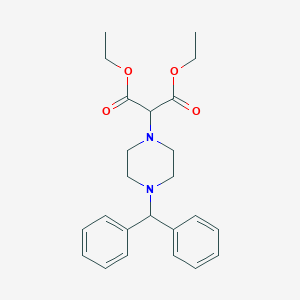
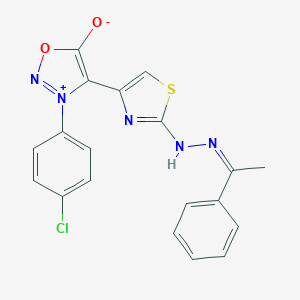
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

